molecular formula C17H13NO4 B2778183 1,3-Dioxo-2-phenethyl-2,3-dihydro-1H-isoindole-5-carboxylic acid CAS No. 166096-57-7

1,3-Dioxo-2-phenethyl-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B2778183
CAS No.: 166096-57-7
M. Wt: 295.294
InChI Key: ICDZUDIRGRAYIV-UHFFFAOYSA-N
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Description

1,3-Dioxo-2-phenethyl-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound with significant relevance in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoindole ring system fused with a dioxo group and a phenethyl side chain. Its molecular formula is C17H13NO4, and it has a molecular weight of 295.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxo-2-phenethyl-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with phenethylamine, followed by cyclization and oxidation steps. The reaction conditions often require the use of solvents such as acetic acid and catalysts like sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxo-2-phenethyl-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .

Scientific Research Applications

1,3-Dioxo-2-phenethyl-2,3-dihydro-1H-isoindole-5-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dioxo-2-phenethyl-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxylic acid: Similar structure but lacks the phenethyl side chain.

    1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid: Similar core structure but without the phenethyl group.

    1,3-Dioxo-2-phenethyl-2,3-dihydro-1H-isoindole-5-carboxylic acid hexyl ester: An ester derivative with a hexyl group instead of a carboxylic acid

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. The presence of the phenethyl side chain and the dioxo groups contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

1,3-Dioxo-2-phenethyl-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound with the molecular formula C17H13NO4 and a molecular weight of 295.29 g/mol. This compound has garnered attention in the scientific community due to its potential biological activities, particularly as an inhibitor of heparanase, an enzyme implicated in various pathological processes including cancer metastasis and angiogenesis .

Chemical Structure and Properties

The compound features a unique isoindole ring system fused with a dioxo group and a phenethyl side chain. Its structural characteristics contribute to its biological activity, making it a candidate for further pharmacological exploration.

PropertyValue
Molecular FormulaC17H13NO4
Molecular Weight295.29 g/mol
IUPAC Name1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxylic acid
CAS Number166096-57-7

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the activity of heparanase with IC50 values ranging from 200 to 500 nM, demonstrating high selectivity over human beta-glucuronidase . This inhibition is crucial as heparanase plays a role in tumor progression and metastasis.

The mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes or receptors associated with cell proliferation and angiogenesis. By targeting heparanase, the compound disrupts the tumor microenvironment, thereby impeding cancer cell migration and growth .

Case Studies

  • Heparanase Inhibition : A study demonstrated that derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids significantly inhibited heparanase activity. Compounds similar to 1,3-Dioxo-2-phenethyl showed promising results in reducing tumor growth in preclinical models .
  • Anti-Angiogenic Effects : Another investigation highlighted the anti-angiogenic properties of this compound class. The ability to inhibit endothelial cell migration suggests a potential application in treating diseases characterized by excessive angiogenesis .

Comparative Analysis with Similar Compounds

The biological activity of 1,3-Dioxo-2-phenethyl can be compared with similar compounds:

CompoundHeparanase Inhibition (IC50)Notes
1,3-Dioxo-2-phenyethyl200 - 500 nMSignificant selectivity
1,3-Dioxo-2-phenylNot specifiedLacks phenethyl side chain
1,3-Dioxo-2-(hexyl ester)Not specifiedEster derivative

Properties

IUPAC Name

1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c19-15-13-7-6-12(17(21)22)10-14(13)16(20)18(15)9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDZUDIRGRAYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197404
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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